molecular formula C9H8N2O B184317 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 202348-55-8

6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No. B184317
M. Wt: 160.17 g/mol
InChI Key: HKUAEJRVNCGGAX-UHFFFAOYSA-N
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Description

6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde is a chemical compound with the molecular formula C9H8N2O . It is a yellow solid at room temperature .


Synthesis Analysis

The synthesis of 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . The reaction of 2-methylimidazo[1,2-a]pyridine with bromine and iodine leads to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .


Molecular Structure Analysis

The molecular structure of 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde is characterized by a fused bicyclic 5,6 heterocycle .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo direct functionalization through radical reactions. These reactions can be facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical And Chemical Properties Analysis

6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde is a yellow solid with a molecular weight of 160.18 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis via Hydroamination and Aminooxygenation : A study described the aqueous synthesis of methylimidazo[1,2-a]pyridines, including 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, through hydroamination and Ag-catalyzed intramolecular aminooxygenation (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013).

  • Incorporation into DNA Analogues : Another study developed an unnatural hydrophobic base, pyrrole-2-carbaldehyde, as a pairing partner of 9-methylimidazo[(4,5)-b]pyridine, a base similar to 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde. This research aids in the understanding of DNA structure and function (T. Mitsui et al., 2003).

Applications in Fluorescence and Imaging

  • Fluorescent Molecular Rotor Studies : A study on the synthesis of fluorescent molecular rotors used 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, a compound related to 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde. These rotors were investigated for their viscosity sensing properties (S. D. Jadhav & N. Sekar, 2017).

Biomedical Research

  • Antimicrobial Activity : Research on pyrimidine derivatives, including a compound similar to 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, explored their synthesis and antimicrobial activities. These findings are significant for medicinal applications (Chetan C. Rathod & M. Solanki, 2018).

  • Corrosion Inhibition : Studies on imidazopyridine derivatives, closely related to 6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde, evaluated their effectiveness as corrosion inhibitors for steel in acidic media. This research has implications for industrial applications (E. Ech-chihbi et al., 2019).

properties

IUPAC Name

6-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-2-3-9-10-8(6-12)5-11(9)4-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUAEJRVNCGGAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356261
Record name 6-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde

CAS RN

202348-55-8
Record name 6-Methylimidazo[1,2-a]pyridine-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202348-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 6-methylimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylimidazo[1,2-a]pyridine-2-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Chen, HQ Li, ZH Chen, ZJ Chen… - Current Chinese …, 2023 - ingentaconnect.com
For the first time, we have developed a strategy that provides an access to imidazo[ 1,2-a] pyridines via the cyclization of 2-aminopyridine with mucobromic acid as C3 synthon. In the …
Number of citations: 0 www.ingentaconnect.com

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